molecular formula C17H20N2O6 B14770657 N-Cbz-L-norvaline succinimido ester

N-Cbz-L-norvaline succinimido ester

Cat. No.: B14770657
M. Wt: 348.3 g/mol
InChI Key: OYARCVZBPRJTQS-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a benzyloxycarbonyl-protected amino acid moiety, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base like sodium bicarbonate.

    Coupling Reaction: The protected amino acid is then coupled with the pyrrolidinone ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring or the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Typical reducing agents are hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium hydride (NaH) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-lysine: Similar in structure but with a different amino acid backbone.

    N-Benzyloxycarbonyl-L-glutamate: Another compound with a benzyloxycarbonyl-protected amino group but with a different side chain.

Uniqueness

2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate is unique due to its combination of a pyrrolidinone ring and a benzyloxycarbonyl-protected amino acid. This structure provides distinct reactivity and stability, making it valuable in synthetic chemistry and various applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYARCVZBPRJTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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